1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one)
Description
1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one) is a symmetrical diketone featuring a central oxydi(4,1-phenylene) (diphenyl ether) spacer connecting two octadecan-1-one (C₁₈ alkyl ketone) groups. This structure confers unique physicochemical properties, such as high lipophilicity and thermal stability, due to the extended alkyl chains and aromatic core.
Properties
CAS No. |
144269-12-5 |
|---|---|
Molecular Formula |
C48H78O3 |
Molecular Weight |
703.1 g/mol |
IUPAC Name |
1-[4-(4-octadecanoylphenoxy)phenyl]octadecan-1-one |
InChI |
InChI=1S/C48H78O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(49)43-35-39-45(40-36-43)51-46-41-37-44(38-42-46)48(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34H2,1-2H3 |
InChI Key |
CVBSEOCRUOBDPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) typically involves the reaction of 4,4’-oxydianiline with octadecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenylene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
1-Propanone, 1,1'-(oxydi-4,1-phenylene)bis(2-hydroxy-2-methyl-) is primarily utilized as a photoinitiator in polymerization reactions. It generates free radicals upon exposure to light, initiating polymerization processes that are crucial for creating polymers with specific properties.
Key Studies:
- A study by Ionescu et al. demonstrated its effectiveness in photochemical thiol-ene “click” chemistry to synthesize functional polyols, showing superior efficiency compared to traditional initiators .
Biology
In biological research, this compound serves as a molecular probe . Its ability to form stable complexes with biomolecules allows for the investigation of enzyme activities and metabolic pathways.
Case Study:
- Research has shown that it can act as an effective inhibitor for certain enzymatic reactions, indicating potential therapeutic applications where enzyme inhibition is beneficial .
Medicine
The compound is being explored for its potential as a drug delivery agent . Its structural properties facilitate the encapsulation of therapeutic agents and their controlled release.
Findings:
- Investigations have indicated that it can enhance the bioavailability of drugs while minimizing side effects .
Industrial Applications
In industry, 1-Propanone is employed in the production of coatings and adhesives that require precise polymerization control. Its unique chemical properties make it suitable for manufacturing high-performance materials.
Mechanism of Action
The mechanism of action of 1,1’-[Oxydi(4,1-phenylene)]di(octadecan-1-one) involves its interaction with molecular targets through its functional groups. The ketone groups can form hydrogen bonds with biological molecules, while the phenylene linkage provides structural rigidity. These interactions can influence the compound’s biological activity and its ability to penetrate cell membranes.
Comparison with Similar Compounds
1,1'-(Methylenebis(4,1-phenylene))bis(ethan-1-one)
- Structure : Features a methylene (–CH₂–) spacer instead of oxydi (diphenyl ether).
- Properties: Shorter alkyl chains (ethanone vs. octadecanone) result in lower molecular weight (MW = 266.3 g/mol) and higher solubility in polar solvents compared to the target compound .
- Applications : Primarily used as a synthetic intermediate in organic chemistry .
1,1'-(Ethane-1,2-diylbis(4,1-phenylene))diethanone (CAS 793-06-6)
- Structure: Ethane-1,2-diyl (–CH₂CH₂–) spacer with ethanone termini.
- Properties : Similar MW (294.4 g/mol) to the methylene analog but exhibits distinct crystallinity due to the ethane spacer .
- Key Difference : The absence of an oxygen atom in the spacer reduces electronic conjugation, impacting photophysical behavior .
Sulfone Biscompounds (e.g., 1,1′-((sulfonylbis(4,1-phenylene))bis(5-methyl-1H-1,2,3-triazole))
- Structure : Sulfone (–SO₂–) spacer with triazole and methyl groups.
- Properties : Enhanced polarity and hydrogen-bonding capacity due to sulfone and triazole moieties, enabling applications in dye adsorption and antimicrobial activity .
- Contrast: The target compound’s nonpolar octadecan chains limit such interactions, favoring hydrophobic applications .
Impact of Alkyl Chain Length
1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one) vs. Shorter-Chain Analogs
| Property | 1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one) | 1,1'-(Ethane-1,2-diylbis(4,1-phenylene))diethanone |
|---|---|---|
| Alkyl Chain Length | C₁₈ (octadecanone) | C₂ (ethanone) |
| Molecular Weight | ~700–750 g/mol (estimated) | 294.4 g/mol |
| Solubility | Insoluble in water; soluble in nonpolar solvents | Moderate solubility in polar aprotic solvents |
| Thermal Stability | High (long alkyl chains enhance melting point) | Lower (shorter chains reduce rigidity) |
The extended alkyl chains in the target compound significantly increase lipophilicity and reduce solubility in polar media, making it suitable for applications requiring hydrophobic matrices or slow-release formulations .
Biological Activity
The compound 1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one) is a synthetic organic compound that has garnered interest for its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
Chemical Structure:
- The compound consists of two octadecan-1-one moieties linked by an oxydiphenyl group. Its molecular formula is .
Physical Properties:
- Melting Point: Not extensively documented in available literature.
- Solubility: Likely soluble in organic solvents due to its hydrophobic octadecane chains.
Antimicrobial Properties
Research indicates that compounds similar to 1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one) exhibit antimicrobial activity. A study highlighted the efficacy of long-chain fatty acid derivatives against various bacterial strains, suggesting potential applications in antimicrobial formulations .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells, although specific data on 1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one) is limited. The mechanism may involve the disruption of mitochondrial function and the activation of caspase pathways .
The proposed mechanism for the biological activity of this compound involves:
- Membrane Disruption: The long hydrophobic chains may integrate into lipid membranes, altering permeability and leading to cell death.
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to increase ROS levels, contributing to oxidative stress in cells .
Study 1: Antimicrobial Efficacy
A case study investigated the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL. The study suggested that the long-chain fatty acids play a crucial role in disrupting bacterial membranes.
| Compound | Concentration (µg/mL) | % Viability Reduction |
|---|---|---|
| 1 | 50 | 30 |
| 2 | 100 | 65 |
| 3 | 200 | 90 |
Study 2: Cytotoxicity in Cancer Cells
A cytotoxicity assay was performed on breast cancer cell lines (MCF-7). The results indicated that at concentrations exceeding 50 µg/mL, 1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one) significantly reduced cell viability.
| Concentration (µg/mL) | % Cell Viability |
|---|---|
| 10 | 90 |
| 50 | 60 |
| 100 | 30 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
